molecular formula C22H18Cl2N4O3 B3670436 5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B3670436
M. Wt: 457.3 g/mol
InChI Key: KVRKXOLGBHNYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, such as chloro, methoxy, and benzamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro groups can be reduced to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of multiple functional groups allows it to interact with various biological pathways, making it a versatile compound for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide is unique due to its combination of chloro, methoxy, and benzamide functional groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3/c1-12-8-18-19(27-28(26-18)14-5-7-21(31-3)16(24)10-14)11-17(12)25-22(29)15-9-13(23)4-6-20(15)30-2/h4-11H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRKXOLGBHNYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Reactant of Route 6
5-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.